N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}propan-2-amine
Description
The compound ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE is a complex organic molecule characterized by the presence of multiple halogen substituents and methoxy groups
Properties
Molecular Formula |
C18H20Cl3NO2 |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H20Cl3NO2/c1-11(2)22-9-12-6-16(21)18(17(7-12)23-3)24-10-13-4-5-14(19)8-15(13)20/h4-8,11,22H,9-10H2,1-3H3 |
InChI Key |
GHWNTMRWFCVGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Amination: Introduction of the isopropylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE: undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of halogen substituents.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which ({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenyl derivatives
- 3,4-Dichlorophenyl derivatives
- Methoxy-substituted phenylamines
Uniqueness
({3-CHLORO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE: is unique due to its specific combination of halogen and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
